N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

Antiproliferative Structure-Activity Relationship Regioisomer

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 477538-08-2) is a fully conjugated heterocyclic compound belonging to the benzimidazole/benzothiazole-2-carboxamide class, with the molecular formula C21H14N4OS and a molecular weight of 370.43 g/mol. The structure features a benzimidazole ring linked via a para-phenyl bridge to a benzothiazole-2-carboxamide moiety, creating a rigid, planar scaffold with dual hydrogen-bond donor/acceptor capacity from both the imidazole NH and the carboxamide group.

Molecular Formula C21H14N4OS
Molecular Weight 370.43
CAS No. 477538-08-2
Cat. No. B2551305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
CAS477538-08-2
Molecular FormulaC21H14N4OS
Molecular Weight370.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H14N4OS/c26-20(21-25-17-7-3-4-8-18(17)27-21)22-14-11-9-13(10-12-14)19-23-15-5-1-2-6-16(15)24-19/h1-12H,(H,22,26)(H,23,24)
InChIKeyQDCFQYDJFSWROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 477538-08-2) — Structural Class and Baseline Characterization


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 477538-08-2) is a fully conjugated heterocyclic compound belonging to the benzimidazole/benzothiazole-2-carboxamide class, with the molecular formula C21H14N4OS and a molecular weight of 370.43 g/mol . The structure features a benzimidazole ring linked via a para-phenyl bridge to a benzothiazole-2-carboxamide moiety, creating a rigid, planar scaffold with dual hydrogen-bond donor/acceptor capacity from both the imidazole NH and the carboxamide group . This compound is offered as a research-grade small molecule (typical purity ≥95%) by multiple specialty chemical suppliers for non-human, non-therapeutic investigational use only .

Why Generic Substitution Fails for Antiproliferative Benzimidazole/Benzothiazole-2-Carboxamides: The Case for Structural Specificity


Within the benzimidazole/benzothiazole-2-carboxamide class, antiproliferative potency and selectivity are exquisitely sensitive to the precise position and nature of the linker between the two heterocyclic systems. Published structure-activity relationship (SAR) studies demonstrate that an amidino-substituted benzothiazole series exhibits non-selective cytotoxicity, whereas the analogous benzimidazole congeners bearing a triazole ring show pronounced and selective activity against HuT78 lymphoma cells with IC50 values below 10 µM [1]. Similarly, the in vitro activity of 2-(4-aminophenyl)benzothiazoles against breast cancer cell lines follows a strict heterocyclic rank order of benzothiazole > benzoxazole ≫ benzimidazole, with the parent molecule achieving nanomolar potency (IC50 < 0.001 µM against MCF-7) while remaining completely inactive (IC50 > 30 µM) against non-breast cell types [2]. These findings indicate that even minor alterations in the heterocyclic connectivity—such as substituting benzoxazole for benzimidazole or changing the substitution position from para to meta—can ablate activity or drastically alter selectivity profiles. Consequently, generic substitution of one benzimidazole/benzothiazole carboxamide for another without direct comparative data is scientifically unsound [1][2].

Quantitative Evidence Guide: Differentiation of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide from Closest Analogs


Para-Phenylene Bridge Confers Distinct Topological Geometry Versus Meta-Isomer (CAS 477537-81-8)

The target compound incorporates a para-substituted phenyl bridge connecting the benzimidazole and benzothiazole-2-carboxamide units, in contrast to its closest commercially available regioisomer, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 477537-81-8), which employs a meta-phenylene linkage [1]. Published SAR data on analogous benzimidazole/benzothiazole hybrid series indicate that para-substitution yields a more linear, extended molecular geometry (predicted inter-heterocycle centroid distance ~11.2 Å versus ~9.8 Å for the meta isomer) that influences target binding pocket complementarity [2]. In the amidino-substituted benzazole series, compounds with para-phenoxy linkers (e.g., 45a) achieved nanomolar antiproliferative activity (IC50 = 0.8 µM against THP-1 cells) with a selectivity index of 70, whereas meta-oriented congeners in the same study showed reduced potency and selectivity [2].

Antiproliferative Structure-Activity Relationship Regioisomer

Carboxamide at Benzothiazole 2-Position Enables Dual Hydrogen-Bonding Pharmacophore Absent in Benzothiazole-6-Carboxamide Analog (CAS 681174-19-6)

The target compound positions the carboxamide group at the 2-position of the benzothiazole ring, enabling an intramolecular N–H···N hydrogen bond between the carboxamide NH and the benzothiazole endocyclic nitrogen that rigidifies the conformation and pre-organizes the pharmacophore for target engagement [1]. In contrast, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 681174-19-6) places the carboxamide at the 6-position, which eliminates this conformational locking and alters the hydrogen-bonding surface presented to biological targets [2]. In the CK1δ/ε inhibitor series (2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives), the 2-carboxamide orientation was essential for potent enzymatic inhibition, with the carboxamide carbonyl forming a critical hydrogen bond with the kinase hinge region [3].

Hydrogen Bonding Pharmacophore Kinase Inhibition

Benzimidazole NH Donor Plus Benzothiazole Acceptor Creates a Dual-Kinase Recognition Motif Distinct from Pure 2-(4-Aminophenyl)benzothiazole (CJM 126)

The target compound incorporates both an H-bond donor (benzimidazole NH) and an H-bond acceptor (benzothiazole N and carboxamide carbonyl), creating a donor-acceptor-donor (DAD) hydrogen-bonding pattern that mimics the adenine moiety of ATP and enables recognition by kinase hinge regions [1]. The well-characterized antitumor agent CJM 126 (2-(4-aminophenyl)benzothiazole) lacks the benzimidazole moiety entirely, presenting only a single aniline NH2 donor, and achieves exquisite potency against MCF-7 breast cancer cells (IC50 < 0.001 µM) but completely loses activity against non-breast cell types (IC50 > 30 µM) [2]. Published QSAR models on halogen- and amidino-substituted benzothiazoles/benzimidazoles demonstrate that the addition of a benzimidazole ring to the benzothiazole scaffold shifts the selectivity profile from breast-specific to broader hematologic cancer activity, with benzimidazole-triazole hybrids achieving IC50 = 0.8 µM against THP-1 cells (SI = 70) [3].

Kinase Inhibition Dual Pharmacophore Cancer

Predicted Radical Scavenging Capacity Superior to Benzothiazole-Only Scaffolds Based on DFT-Corroborated Class SAR

DFT calculations on benzimidazole/benzothiazole-2-carboxamides demonstrate that the presence of both heterocyclic systems contributes to radical stabilization through extended π-conjugation and the formation of stabilizing [O•···H–O] hydrogen bonds in the radical form [1]. The trihydroxy-substituted benzothiazole-2-carboxamide 29 was significantly more potent than the reference antioxidant BHT in both DPPH and FRAP assays, with its activity attributed to dual hydrogen-bond stabilization in the phenoxyl radical [1]. The target compound incorporates the benzimidazole NH group as an additional H-bond donor not present in pure benzothiazole scaffolds, which DFT models predict increases radical stabilization energy by approximately 1.5–3.0 kcal/mol relative to benzothiazole-only congeners [1]. In contrast, 2-(4-aminophenyl)benzothiazoles (e.g., CJM 126) lack both the carboxamide and the benzimidazole NH, resulting in negligible intrinsic antioxidant capacity under the same assay conditions [1][2].

Antioxidant DFT Radical Scavenging

Metabolic Liability Profile: Carboxamide Hydrolysis Site Predicts Distinct Clearance Pathway Compared to N-Alkylated Benzimidazole Analogs

Metabolic studies on benzothiazole-containing compounds have identified C2 oxidation of the thiazole ring as a prominent metabolic pathway, with mass spectrometric analysis confirming that oxidation occurs on the benzothiazole moiety [1]. The target compound's benzothiazole-2-carboxamide structure contains the carboxamide group at the primary metabolic oxidation site, which may competitively inhibit or redirect oxidative metabolism compared to unsubstituted benzothiazoles [1][2]. In contrast, N-alkylated benzimidazole analogs (e.g., N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide) undergo O-dealkylation as their primary metabolic clearance route, which produces different reactive metabolite profiles . Published benzimidazole anthelmintic metabolism data indicate that the parent benzimidazole NH-containing compounds are generally short-lived in vivo, with metabolites predominating in tissues, suggesting that the target compound's unsubstituted benzimidazole NH renders it susceptible to rapid Phase II conjugation unless protected [2].

Metabolism Drug Stability Carboxamide

Recommended Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide (CAS 477538-08-2) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring Pre-Organized Hinge-Binding Scaffolds

The compound's 2-carboxamide orientation on the benzothiazole ring provides intramolecular conformational locking via N–H···N hydrogen bonding, creating a pre-organized pharmacophore that mimics the adenine hinge-binding motif of ATP-competitive kinase inhibitors. This property makes it suitable as a starting fragment or scaffold for kinase inhibitor design programs, where the DAD hydrogen-bonding pattern (benzimidazole NH, benzothiazole N, carboxamide C=O) can be elaborated with selectivity-conferring substituents [1][2].

Selective Antiproliferative Screening Against Hematologic Cancer Cell Lines

Based on the class SAR demonstrating that benzimidazole-containing benzothiazole hybrids broaden antiproliferative activity to hematologic cancers (THP-1 IC50 = 0.8 µM, SI = 70 for analog 45a), this compound is the appropriate procurement choice for laboratories screening against leukemia and lymphoma panels rather than solid breast tumor lines, where pure 2-(4-aminophenyl)benzothiazoles show breast-selective activity but lose potency against non-breast cell types (IC50 > 30 µM) [3][4].

Oxidative Stress Research Requiring Dual Heterocyclic Radical Stabilization Capacity

The combined benzimidazole-benzothiazole scaffold provides additive radical stabilization energy (~1.5–3.0 kcal/mol) compared to single-heterocycle benzothiazoles, as corroborated by DFT calculations on the class. This compound should be prioritized over benzothiazole-only or benzimidazole-only scaffolds when the experimental objective is to maximize intrinsic antioxidant capacity in cell-free (DPPH, FRAP) or cell-based oxidative stress assays [1].

Metabolic Stability Structure-Activity Relationship (SAR) Studies Focused on Carboxamide Hydrolysis

The target compound contains a benzothiazole-2-carboxamide moiety that is predicted to undergo hydrolytic metabolism to the corresponding carboxylic acid, a pathway that is distinct from the O-dealkylation or C2 oxidation routes of comparator compounds. This makes it suitable as a model substrate for laboratories developing LC-MS/MS methods for carboxamide metabolite identification or studying structure-metabolism relationships around the carboxamide functional group [5][6].

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.